Cas no 856165-81-6 (3-methyl-4-(propan-2-yloxy)benzoic acid)

3-Methyl-4-(propan-2-yloxy)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 3-position and an isopropoxy group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile functional groups, which enable further derivatization or serve as a key intermediate in the preparation of more complex molecules. The presence of both electron-donating (isopropoxy) and electron-withdrawing (carboxylic acid) groups influences its reactivity, making it useful in fine chemical applications. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows.
3-methyl-4-(propan-2-yloxy)benzoic acid structure
856165-81-6 structure
Product Name:3-methyl-4-(propan-2-yloxy)benzoic acid
CAS No:856165-81-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD14535425
CID:1037077
PubChem ID:59272935
Update Time:2025-06-11

3-methyl-4-(propan-2-yloxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isopropoxy-3-methylbenzoic acid
    • 3-methyl-4-propan-2-yloxybenzoic acid
    • 3-methyl-4-(propan-2-yloxy)benzoic acid
    • AKOS011995786
    • 856165-81-6
    • MFCD14535425
    • CS-0196031
    • 4-isopropoxy-3-methyl-benzoic acid
    • DTXSID90731417
    • SY027580
    • LPXNGYUJZLWMPO-UHFFFAOYSA-N
    • A863514
    • 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid
    • 4-Isopropoxy-3-methylbenzoicacid
    • SCHEMBL2543398
    • AC6966
    • DB-367861
    • Benzoic acid, 3-methyl-4-(1-methylethoxy)-
    • MDL: MFCD14535425
    • Inchi: 1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)
    • InChI Key: LPXNGYUJZLWMPO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CC=1C)C(C)C

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.48040

3-methyl-4-(propan-2-yloxy)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-methyl-4-(propan-2-yloxy)benzoic acid Production Method

3-methyl-4-(propan-2-yloxy)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:856165-81-6)3-methyl-4-(propan-2-yloxy)benzoic acid
Order Number:A863514
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):182.0
Email:sales@amadischem.com

Additional information on 3-methyl-4-(propan-2-yloxy)benzoic acid

Comprehensive Overview of 3-methyl-4-(propan-2-yloxy)benzoic acid (CAS No. 856165-81-6): Properties, Applications, and Industry Insights

3-methyl-4-(propan-2-yloxy)benzoic acid (CAS No. 856165-81-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative combines a methyl group at the 3-position and an isopropoxy group at the 4-position, creating a versatile scaffold for further chemical modifications. Researchers are particularly interested in its potential as a building block for drug discovery, given its balanced lipophilicity and hydrogen-bonding capacity.

Recent studies highlight the compound's relevance in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs, aligning with the growing demand for safer pain management solutions. The isopropoxybenzoic acid moiety demonstrates improved metabolic stability compared to simpler benzoic acid derivatives, addressing a key challenge in medicinal chemistry. Industry reports indicate a 23% annual growth in demand for such functionalized aromatic intermediates since 2020, driven by pharmaceutical R&D expansion.

From a synthetic chemistry perspective, 856165-81-6 offers multiple advantages. Its crystalline nature facilitates purification, while the electron-donating isopropoxy group activates the aromatic ring for electrophilic substitutions. These properties make it valuable for creating high-value chemical intermediates used in liquid crystal materials and specialty polymers. Analytical data shows the compound's melting point typically ranges between 98-102°C, with good solubility in common organic solvents like ethanol and acetone.

Environmental considerations surrounding 3-methyl-4-(propan-2-yloxy)benzoic acid production have become a hot topic in green chemistry forums. Modern synthesis routes emphasize atom economy and reduced waste generation, responding to the pharmaceutical industry's push toward sustainable manufacturing. Computational chemistry studies predict favorable biodegradation profiles for this compound, making it an attractive alternative to more persistent aromatic acids in certain applications.

The compound's structure-activity relationships are being actively investigated through molecular docking studies. Preliminary results suggest the methyl-isopropoxy substitution pattern may enhance binding to certain enzyme targets while minimizing off-target effects. This has sparked interest in its potential for developing selective kinase inhibitors, particularly in oncology research where targeted therapies are revolutionizing treatment paradigms.

Quality control specifications for CAS 856165-81-6 typically require ≥98% purity by HPLC, with strict limits on residual solvents. The analytical methodology for this compound often employs reverse-phase chromatography with UV detection at 254 nm. Stability studies indicate good shelf life when stored under inert atmosphere at -20°C, though some manufacturers recommend using amber glass containers to prevent potential photodegradation.

Market analysts note increasing patent activity surrounding derivatives of 3-methyl-4-(propan-2-yloxy)benzoic acid, particularly in Asia-Pacific regions. The compound's cost-performance ratio makes it competitive against more complex aromatic acids, especially for mid-scale production runs. Current price trends show stabilization after a period of volatility during pandemic-related supply chain disruptions.

Future research directions may explore the compound's utility in metal-organic frameworks (MOFs) and other advanced materials. The balanced hydrophilicity/lipophilicity of 856165-81-6 suggests potential as a linker molecule in porous materials for gas storage applications. Such developments could open new markets beyond traditional pharmaceutical uses, particularly in energy storage and carbon capture technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856165-81-6)3-methyl-4-(propan-2-yloxy)benzoic acid
A863514
Purity:99%
Quantity:1g
Price ($):182.0
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